molecular formula C22H18ClN3O B12917565 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- CAS No. 141078-93-5

4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-

Cat. No.: B12917565
CAS No.: 141078-93-5
M. Wt: 375.8 g/mol
InChI Key: HADQMNWSGVMPFX-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with substituted nitriles or amidines. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, disrupt cellular processes, or interfere with the synthesis of essential biomolecules. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-
  • 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(methoxymethyl)-
  • 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(ethoxymethyl)-

Uniqueness

The uniqueness of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

141078-93-5

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole

InChI

InChI=1S/C22H18ClN3O/c1-16-7-13-19(14-8-16)26-21(15-27-20-5-3-2-4-6-20)24-25-22(26)17-9-11-18(23)12-10-17/h2-14H,15H2,1H3

InChI Key

HADQMNWSGVMPFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)Cl)COC4=CC=CC=C4

Origin of Product

United States

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